4-Borono-3-methylbenzoic acid
CAS No.: 158429-66-4
Cat. No.: VC21107193
Molecular Formula: C8H9BO4
Molecular Weight: 179.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158429-66-4 |
|---|---|
| Molecular Formula | C8H9BO4 |
| Molecular Weight | 179.97 g/mol |
| IUPAC Name | 4-borono-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
| Standard InChI Key | QIGSMEYLQVLGRY-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C(=O)O)C)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)O)C)(O)O |
Introduction
Basic Chemical Information and Structure
4-Borono-3-methylbenzoic acid (CAS 158429-66-4) is an aromatic carboxylic acid featuring a boronic acid group at the para position (C-4) and a methyl substituent at the meta position (C-3) of the benzene ring. The molecular formula is C₈H₉BO₄ with a calculated molecular weight of 179.97 g/mol . The compound belongs to the class of arylboronic acids, which contain a carbon-boron bond with the boron atom bearing two hydroxyl groups.
Nomenclature and Identifiers
The compound is known by several names in chemical databases and literature, reflecting different naming conventions:
| Parameter | Value |
|---|---|
| IUPAC Name | 4-borono-3-methylbenzoic acid |
| Alternative Names | 4-CARBOXY-2-METHYLPHENYLBORONIC ACID; 2-Methyl-4-carboxyphenylboronic acid; Benzoic acid, 4-borono-3-methyl- |
| CAS Registry Number | 158429-66-4 |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| InChI | InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
| InChIKey | QIGSMEYLQVLGRY-UHFFFAOYSA-N |
| European Community Number | 801-158-0 |
Structural Characteristics
The structure of 4-borono-3-methylbenzoic acid consists of a benzene ring with three functional groups: a carboxylic acid (-COOH) at position 1, a boronic acid group (-B(OH)₂) at position 4, and a methyl group (-CH₃) at position 3. The boronic acid moiety exists as a trigonal planar structure with the boron atom bonded to two hydroxyl groups and one carbon atom from the aromatic ring .
Physical and Chemical Properties
The physical and chemical properties of 4-borono-3-methylbenzoic acid are determined by its functional groups and molecular structure. While specific experimental data for this compound is limited in the literature, certain properties can be inferred from related compounds and the general characteristics of arylboronic acids.
Physical Properties
Physical properties of 4-borono-3-methylbenzoic acid include:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid at room temperature | Predicted |
| Appearance | White to light yellow powder | Predicted |
| Melting Point | Typically 200-250°C (estimated based on similar boronic acids) | Predicted |
| Solubility | Likely soluble in polar organic solvents (methanol, ethanol); limited water solubility | Predicted |
| LogP | Approximately 1.5-2.5 (estimated) | Predicted |
Chemical Properties
The chemical behavior of 4-borono-3-methylbenzoic acid is largely dictated by its three functional groups:
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Boronic Acid Group (-B(OH)₂): Acts as a Lewis acid, capable of forming reversible covalent bonds with diols, amino alcohols, and other nucleophiles. This group is responsible for the compound's utility in cross-coupling reactions.
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Carboxylic Acid Group (-COOH): Exhibits typical acidic properties with a pKa likely between 3.8-4.2 (estimated based on similar substituted benzoic acids).
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Methyl Group (-CH₃): Provides electron-donating effects that influence the electronic distribution within the molecule, potentially affecting the reactivity of both the boronic acid and carboxylic acid functionalities.
Synthesis Methods
The synthesis of 4-borono-3-methylbenzoic acid typically involves the transformation of corresponding halogenated precursors, particularly 4-bromo-3-methylbenzoic acid.
Alternative Synthetic Approaches
Alternative approaches may include:
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Palladium-catalyzed borylation of 4-iodo-3-methylbenzoic acid using bis(pinacolato)diboron.
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Direct C-H borylation of 3-methylbenzoic acid using iridium-catalyzed methods.
Applications and Research Significance
4-Borono-3-methylbenzoic acid has several important applications across different fields of chemistry and biomedical research.
Organic Synthesis Applications
As a functionalized building block, 4-borono-3-methylbenzoic acid serves important roles in organic synthesis:
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Cross-Coupling Reactions: The boronic acid functionality makes this compound valuable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex molecules .
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Pharmaceutical Intermediates: The compound has been utilized in the synthesis of pharmaceutical candidates, particularly those requiring controlled functionalization of aromatic rings .
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Polymer Chemistry: Arylboronic acids like 4-borono-3-methylbenzoic acid can be incorporated into polymer systems to create materials with unique properties or responsive characteristics.
Comparative Analysis with Related Compounds
Understanding the relationship between 4-borono-3-methylbenzoic acid and its halogenated precursors provides valuable insights into structure-property relationships.
Comparison with 4-Bromo-3-methylbenzoic Acid
The replacement of bromine with the boronic acid group dramatically changes the reactivity profile of these molecules, while maintaining their utility as synthetic building blocks.
Comparison with 3-Bromo-4-methylbenzoic Acid
3-Bromo-4-methylbenzoic acid (CAS 7697-26-9) represents a positional isomer where the methyl and bromine groups have exchanged positions. This structural change affects various properties:
Analytical Methods
Several analytical techniques are applicable for the characterization and analysis of 4-borono-3-methylbenzoic acid.
Spectroscopic Characterization
Spectroscopic methods for characterizing 4-borono-3-methylbenzoic acid include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR for proton environments (aromatic, methyl, and exchangeable boronic acid protons)
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¹³C NMR for carbon environments
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¹¹B NMR specifically for characterizing the boron center
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for carboxylic acid (1700-1725 cm⁻¹)
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Distinctive B-O stretching vibrations (1380-1310 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peaks corresponding to the molecular weight
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Fragmentation patterns characteristic of benzoic acid derivatives and boronic acids
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Future Research Directions
The unique structure and reactivity of 4-borono-3-methylbenzoic acid suggest several promising avenues for future research:
Synthetic Applications
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Novel Cross-Coupling Methodologies: Development of specialized catalytic systems optimized for this particular boronic acid in challenging coupling reactions.
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Multicomponent Reactions: Exploration of the compound's participation in multicomponent reactions for the efficient synthesis of complex molecular scaffolds.
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Green Chemistry Applications: Investigation of sustainable and environmentally friendly processes utilizing this boronic acid in aqueous media or under solvent-free conditions.
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